Ferric salicylate
Overview
Description
Ferric salicylate, also known as iron(III) salicylate, is a coordination complex formed between ferric ions (Fe³⁺) and salicylic acid. This compound is of significant interest due to its applications in various fields such as analytical chemistry, pharmaceuticals, and environmental science. This compound is characterized by its distinct reddish-brown color, which makes it useful in spectrophotometric analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric salicylate can be synthesized through the reaction of ferric nitrate with salicylic acid in an aqueous medium. The reaction typically involves dissolving ferric nitrate in water and slowly adding salicylic acid under constant stirring. The mixture is then heated to facilitate the formation of the this compound complex .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves precise control of temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Ferric salicylate undergoes various chemical reactions, including:
Oxidation-Reduction: Ferric ions can undergo redox reactions, changing their oxidation state.
Substitution: Ligands in the this compound complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or phenolic compounds.
Major Products:
Oxidation-Reduction: The products depend on the specific redox reaction but may include ferrous ions (Fe²⁺) or other oxidation states of iron.
Substitution: The products are new coordination complexes with different ligands.
Scientific Research Applications
Ferric salicylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferric salicylate involves its ability to chelate iron ions. The salicylate ligands coordinate with the ferric ion, forming a stable complex. This chelation process can influence various biochemical pathways, including those involved in iron metabolism and oxidative stress . The molecular targets include iron-containing enzymes and proteins involved in iron transport and storage .
Comparison with Similar Compounds
- Ferric citrate
- Ferric chloride
- Ferric sulfate
Properties
IUPAC Name |
2-carboxyphenolate;iron(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNHBOAYYNHVOY-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FeO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30492-15-0 | |
Record name | Ferric salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030492150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FERRIC SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QFJ59TK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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